In-Depth Structural Analysis of 4-bromo-2,3-dihydro-1H-indene: A Technical Guide for Advanced Research
In-Depth Structural Analysis of 4-bromo-2,3-dihydro-1H-indene: A Technical Guide for Advanced Research
Introduction
4-bromo-2,3-dihydro-1H-indene, a brominated derivative of the indane scaffold, serves as a versatile building block in the synthesis of a wide range of more complex molecules. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence and position of the bromine atom on the aromatic ring of 4-bromo-2,3-dihydro-1H-indene make it a valuable precursor for introducing further functionality through various cross-coupling reactions. Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final products. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a comprehensive structural characterization of 4-bromo-2,3-dihydro-1H-indene.
Molecular Structure and Atom Numbering
The structural analysis that follows is based on the IUPAC numbering convention for the indane ring system.
Caption: Molecular structure and atom numbering of 4-bromo-2,3-dihydro-1H-indene.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-2,3-dihydro-1H-indene, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the substitution pattern and the integrity of the dihydroindene core.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and spectrometer frequency is critical for achieving good signal dispersion and resolution.
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-bromo-2,3-dihydro-1H-indene.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is strategic as it is a common solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and can serve as internal references.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.
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The spectrometer is locked onto the deuterium signal of the solvent.
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The magnetic field is shimmed to achieve homogeneity, which is essential for sharp spectral lines and accurate integration.
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Data Acquisition:
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¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with adequate signal intensity.
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¹H NMR Spectral Data and Interpretation
While the direct experimental spectrum for 4-bromo-2,3-dihydro-1H-indene is not publicly available, a predictive analysis based on the closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and general principles of NMR spectroscopy allows for a reliable estimation of the ¹H NMR spectrum.[1]
Table 1: Predicted ¹H NMR Spectral Data for 4-bromo-2,3-dihydro-1H-indene in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.3-7.4 | d | 1H | H-5 | The bromine atom at C-4 will deshield the adjacent proton at C-5. The coupling to H-6 will result in a doublet. |
| ~7.1-7.2 | t | 1H | H-6 | This proton is coupled to both H-5 and H-7, resulting in a triplet (or a doublet of doublets with similar coupling constants). |
| ~7.0-7.1 | d | 1H | H-7 | The proton at C-7 will be coupled to H-6, appearing as a doublet. |
| ~2.9-3.1 | t | 2H | H-1 | The benzylic protons at C-1 are adjacent to the CH₂ group at C-2, leading to a triplet. |
| ~2.9-3.1 | t | 2H | H-3 | Similar to H-1, the benzylic protons at C-3 are adjacent to the CH₂ group at C-2, resulting in a triplet. |
| ~2.0-2.2 | quintet | 2H | H-2 | The protons at C-2 are coupled to the four protons on the adjacent C-1 and C-3 positions, leading to a quintet. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for 4-bromo-2,3-dihydro-1H-indene in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~145 | C-7a | Quaternary carbon in the aromatic region, deshielded due to its position at the ring junction. |
| ~143 | C-3a | Quaternary carbon in the aromatic region, also at a ring junction. |
| ~130 | C-6 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~120 | C-4 | Aromatic carbon directly attached to the electronegative bromine atom. |
| ~33 | C-1 | Benzylic CH₂ carbon. |
| ~33 | C-3 | Benzylic CH₂ carbon. |
| ~25 | C-2 | Aliphatic CH₂ carbon. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 4-bromo-2,3-dihydro-1H-indene, the IR spectrum will be characterized by absorptions corresponding to aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-Br bond.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
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Sample Preparation:
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Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed water, which has a strong IR absorption.
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In an agate mortar and pestle, grind approximately 1-2 mg of 4-bromo-2,3-dihydro-1H-indene to a fine powder.
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Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
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Grind the mixture until it is a fine, homogeneous powder. The fine particle size is crucial to minimize scattering of the infrared radiation.
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Pellet Formation:
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Transfer the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.
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Data Acquisition:
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Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
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IR Spectral Data and Interpretation
Table 3: Predicted FT-IR Vibrational Frequencies for 4-bromo-2,3-dihydro-1H-indene
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 2950-2850 | C-H stretch | Aliphatic C-H stretching vibrations from the CH₂ groups of the five-membered ring. |
| 1600-1450 | C=C stretch | Aromatic carbon-carbon double bond stretching vibrations. |
| ~1450 | CH₂ bend | Aliphatic CH₂ scissoring (bending) vibration. |
| 1250-1000 | C-H in-plane bend | Aromatic C-H in-plane bending vibrations. |
| 900-675 | C-H out-of-plane bend | Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern. |
| 600-500 | C-Br stretch | Carbon-bromine bond stretching vibration. This is often in the fingerprint region and can be weak.[2] |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. For halogenated compounds like 4-bromo-2,3-dihydro-1H-indene, the isotopic distribution of bromine is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic molecules.
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Sample Introduction:
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A dilute solution of 4-bromo-2,3-dihydro-1H-indene in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
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The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS has the advantage of separating the analyte from any impurities before it enters the mass spectrometer.
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Ionization and Analysis:
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In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.
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Mass Spectral Data and Interpretation
Table 4: Predicted Mass Spectral Data for 4-bromo-2,3-dihydro-1H-indene
| m/z | Ion | Interpretation |
| 196/198 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |
| 117 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion, resulting in the indanyl cation. This is often a prominent peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group, formed by rearrangement of the indanyl cation. |
The most telling feature in the mass spectrum of 4-bromo-2,3-dihydro-1H-indene is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.7% and 49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing fragment, where the two peaks are separated by two mass units and have roughly the same height. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.
Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the comprehensive structural analysis of 4-bromo-2,3-dihydro-1H-indene.
Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of 4-bromo-2,3-dihydro-1H-indene.
Conclusion
The structural analysis of 4-bromo-2,3-dihydro-1H-indene is a critical step in its application as a synthetic intermediate. Through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a detailed overview of the experimental protocols and the interpretation of the expected spectral data, offering a robust framework for the characterization of this important molecule. The principles and methodologies described herein are broadly applicable to the structural elucidation of other substituted indane derivatives and related small molecules in the field of chemical and pharmaceutical research.
References
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Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. [Link]
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Sridhar, J., et al. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(8). [Link]
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